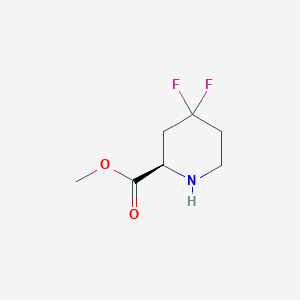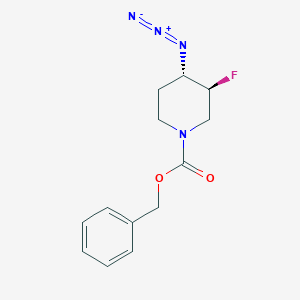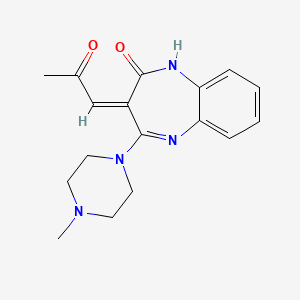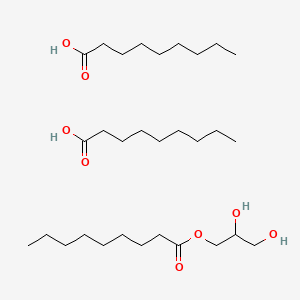![molecular formula C14H16O3 B8205462 3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8205462.png)
3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C14H16O3 and a molecular weight of 232.27504 g/mol . This compound features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structural motif in organic chemistry. The presence of the benzyloxy group and the carboxylic acid functionality makes it an interesting target for synthetic and medicinal chemists.
Méthodes De Préparation
The synthesis of 3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the homolytic aromatic alkylation protocol, which is a metal-free process . This method typically involves the use of radical initiators and specific reaction conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis techniques, such as flow photochemical addition, to construct the bicyclo[1.1.1]pentane core .
Analyse Des Réactions Chimiques
3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core is known to enhance the metabolic stability and solubility of the compound, making it a valuable scaffold in medicinal chemistry . The benzyloxy group may interact with various enzymes and receptors, influencing their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound features a methoxycarbonyl group instead of a benzyloxy group, which may result in different reactivity and applications.
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound contains a pyrazinyl group, which can introduce additional functionality and potential biological activity.
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: This compound has a hydroxymethyl group, which can be further functionalized for various applications.
The uniqueness of this compound lies in its specific combination of the bicyclo[1.1.1]pentane core and the benzyloxy group, which provides distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-(phenylmethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-12(16)14-7-13(8-14,9-14)10-17-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKCBWUXTITVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
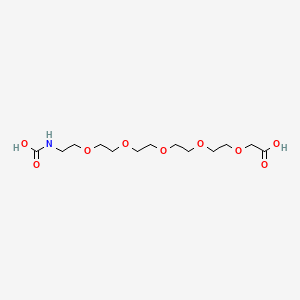
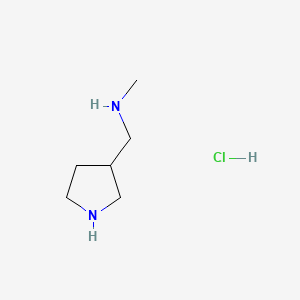
![dipotassium;4-[4,10-dibromo-7-(4-sulfonatobutyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-yl]butane-1-sulfonate](/img/structure/B8205392.png)
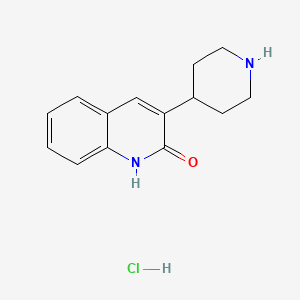
![13-hydroxy-10,16-bis(4-nitrophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8205419.png)
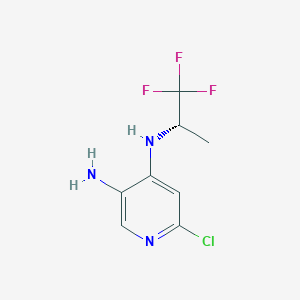

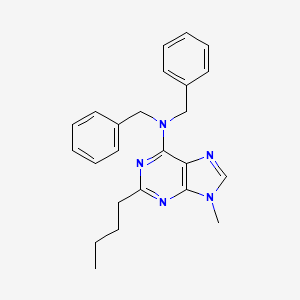
palladium(II)](/img/structure/B8205452.png)
![Ir[p-F(t-Bu)-ppy]3](/img/structure/B8205455.png)
